hAChE-IN-3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

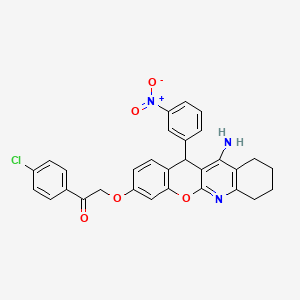

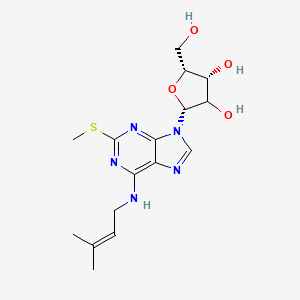

hAChE-IN-3は、化合物5cとしても知られており、アセチルコリンエステラーゼ、ブチリルコリンエステラーゼ、モノアミンオキシダーゼB、およびβ-セクレターゼ1の強力な阻害剤です。これは、血脳関門を通過する能力を示し、抗酸化特性と金属キレート能力を示します。 この化合物は末梢アニオン部位を標的とし、β-アミロイドを調節し、アルツハイマー病に関連する神経変性を改善する可能性があります .

準備方法

合成経路と反応条件

hAChE-IN-3の合成は、重要な中間体の形成とその後の特定の条件下での反応を含む、複数の段階を伴います。詳細な合成経路と反応条件は、機密情報であり、公には公開されていません。通常、縮合、環化、官能基修飾などの有機合成技術を伴います。

工業生産方法

This compoundの工業生産方法は、広く文書化されていません。この化合物は主に研究目的で使用されており、大規模生産方法は、一貫性、純度、収率を確保するために、実験室規模の合成手順の最適化を含む可能性があります。

化学反応の分析

反応の種類

hAChE-IN-3は、次を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化反応を起こし、その官能基が変化する可能性があります。

還元: 還元反応を使用して、分子内の特定の官能基を修飾することができます。

置換: 1つの官能基が別の官能基に置き換わる置換反応が発生する可能性があります。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。温度、溶媒、pHなどの反応条件は、目的の変換を実現するために慎重に制御されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化された誘導体を生成し、置換反応はthis compoundのさまざまな置換アナログを生成する可能性があります。

科学研究への応用

This compoundは、次を含む幅広い科学研究用途があります。

化学: 酵素阻害と反応機構を研究するためのツール化合物として使用されます。

生物学: 細胞プロセスと酵素活性に対する影響が調査されています。

医学: アルツハイマー病などの神経変性疾患における潜在的な治療効果について探求されています。

科学的研究の応用

hAChE-IN-3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and enzyme activity.

Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease.

Industry: Utilized in the development of new drugs and therapeutic agents targeting cholinesterase and monoamine oxidase enzymes .

作用機序

hAChE-IN-3は、アセチルコリンエステラーゼ、ブチリルコリンエステラーゼ、モノアミンオキシダーゼB、およびβ-セクレターゼ1の活性を阻害することによって効果を発揮します。この阻害は、シナプス間隙におけるアセチルコリンなどの神経伝達物質の蓄積につながり、コリン作動性伝達を強化します。 この化合物はまた、β-アミロイド凝集を調節し、アルツハイマー病に関連する神経変性を軽減します .

類似の化合物との比較

類似の化合物

ラザベミド塩酸塩: 類似の特性を持つモノアミンオキシダーゼB阻害剤。

トロキサトーン: 研究で使用されている別のモノアミンオキシダーゼ阻害剤。

ラサギリン: パーキンソン病の治療に使用される、よく知られたモノアミンオキシダーゼB阻害剤。

クロルジリン塩酸塩: 選択的モノアミンオキシダーゼA阻害剤。

フェネルジン硫酸塩: 非選択的モノアミンオキシダーゼ阻害剤。

This compoundの独自性

This compoundは、複数の酵素(アセチルコリンエステラーゼ、ブチリルコリンエステラーゼ、モノアミンオキシダーゼB、およびβ-セクレターゼ1)を阻害する能力と、血脳関門を通過する可能性があるという点でユニークです。 このマルチターゲットアプローチにより、神経変性疾患の研究に役立つ化合物となっています .

類似化合物との比較

Similar Compounds

Lazabemide hydrochloride: A monoamine oxidase B inhibitor with similar properties.

Toloxatone: Another monoamine oxidase inhibitor used in research.

Rasagiline: A well-known monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.

Clorgyline hydrochloride: A selective monoamine oxidase A inhibitor.

Phenelzine sulfate: A non-selective monoamine oxidase inhibitor.

Uniqueness of hAChE-IN-3

This compound is unique due to its ability to inhibit multiple enzymes (acetylcholinesterase, butyrylcholinesterase, monoamine oxidase B, and beta-secretase 1) and its potential to cross the blood-brain barrier. This multi-targeted approach makes it a valuable compound for research in neurodegenerative diseases .

特性

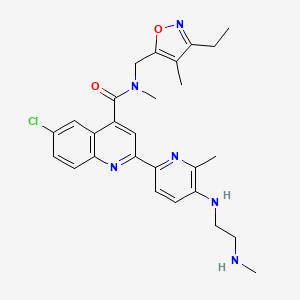

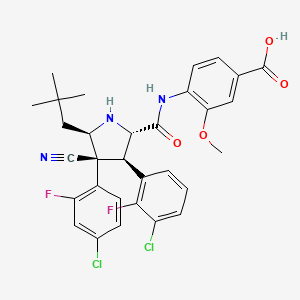

分子式 |

C30H24ClN3O5 |

|---|---|

分子量 |

542.0 g/mol |

IUPAC名 |

2-[[11-amino-12-(3-nitrophenyl)-8,9,10,12-tetrahydro-7H-chromeno[2,3-b]quinolin-3-yl]oxy]-1-(4-chlorophenyl)ethanone |

InChI |

InChI=1S/C30H24ClN3O5/c31-19-10-8-17(9-11-19)25(35)16-38-21-12-13-23-26(15-21)39-30-28(29(32)22-6-1-2-7-24(22)33-30)27(23)18-4-3-5-20(14-18)34(36)37/h3-5,8-15,27H,1-2,6-7,16H2,(H2,32,33) |

InChIキー |

WRBXVSUQAPFYSL-UHFFFAOYSA-N |

正規SMILES |

C1CCC2=C(C1)C(=C3C(C4=C(C=C(C=C4)OCC(=O)C5=CC=C(C=C5)Cl)OC3=N2)C6=CC(=CC=C6)[N+](=O)[O-])N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)

![(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12392215.png)